molecular formula C14H13NO4S B14571624 Benzamide, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- CAS No. 61622-19-3

Benzamide, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14571624
CAS No.: 61622-19-3
M. Wt: 291.32 g/mol
InChI Key: OLWZPGCBHZNYKU-UHFFFAOYSA-N
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Description

Benzamide, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core with a hydroxyl group at the 2-position and a sulfonyl group substituted with a 4-methylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the formation of the sulfonyl chloride intermediate.

    Formation of Benzamide: The intermediate is then reacted with an amine, such as aniline, to form the desired benzamide compound.

Industrial Production Methods

In industrial settings, the production of Benzamide, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzamide, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(4-methylphenyl)benzamide
  • N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide

Uniqueness

Benzamide, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- is unique due to its specific structural features, such as the presence of both hydroxyl and sulfonyl groups

Properties

CAS No.

61622-19-3

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

2-hydroxy-5-(4-methylphenyl)sulfonylbenzamide

InChI

InChI=1S/C14H13NO4S/c1-9-2-4-10(5-3-9)20(18,19)11-6-7-13(16)12(8-11)14(15)17/h2-8,16H,1H3,(H2,15,17)

InChI Key

OLWZPGCBHZNYKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N

Origin of Product

United States

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